molecular formula C13H15IN4O2 B2488932 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 860787-44-6

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B2488932
CAS No.: 860787-44-6
M. Wt: 386.193
InChI Key: CBLXEQIGYZDOMV-UHFFFAOYSA-N
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Description

6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound with a molecular formula of C13H15IN4O2. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with a wide range of biological activities.

    6-bromo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide: A similar compound with a bromine atom instead of iodine.

    6-chloro-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide: A similar compound with a chlorine atom instead of iodine.

Uniqueness

6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN4O2/c1-8(2)5-12(19)16-17-13(20)10-7-18-6-9(14)3-4-11(18)15-10/h3-4,6-8H,5H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLXEQIGYZDOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NNC(=O)C1=CN2C=C(C=CC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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